N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
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Overview
Description
Synthesis Analysis
The compound can be synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. Dimethyl formamide serves as the solvent, facilitating the formation of N’- (1,3-benzothiazol-2-yl)-arylamides C1-18 in high yields . Characterization involves techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS.
Scientific Research Applications
Synthesis and Reactivity
Naphthalene derivatives, including those similar to N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide, are subjects of intensive study for their synthesis and reactivity. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of benzothiazole derivatives through various electrophilic substitution reactions, providing foundational knowledge for further chemical manipulations of naphthalene compounds (Aleksandrov & El’chaninov, 2017). Such studies pave the way for the development of novel compounds with tailored properties for specific applications.
Antimicrobial Activity
The antimicrobial properties of naphthalene derivatives have been extensively researched. Evren et al. (2020) synthesized new naphthalen-1-yl propanamide derivatives, investigating their antimicrobial activities against various bacteria and fungi. These compounds showed notable antimicrobial efficacy, highlighting the potential of naphthalene derivatives in developing new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Anticancer Evaluation
The synthesis and evaluation of naphthalene derivatives for anticancer applications have been another area of interest. Salahuddin et al. (2014) synthesized benzimidazole derivatives incorporating naphthalene and assessed their anticancer activity. Their findings suggest the potential of such compounds in cancer treatment, with some showing moderate activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Material Science and Sensing Applications
Naphthalene derivatives have found applications in material science, particularly in sensing technologies. Vijayakumar et al. (2020) developed a naphthalene-based chemosensor for the detection of fluoride ions, showcasing the utility of these compounds in environmental monitoring and health-related diagnostics (Vijayakumar, Karuppusamy, Kannan, & Nagaraaj, 2020).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and prophylaxis and treatment of rotavirus infections .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A similar compound synthesized in a study showed a favourable pharmacokinetic profile , suggesting that N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide might also have good bioavailability.
Result of Action
Similar compounds have shown significant activity against certain bacterial strains , suggesting that this compound might also have antimicrobial properties.
Properties
IUPAC Name |
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS/c1-2-14-23-18-12-5-6-13-19(18)25-21(23)22-20(24)17-11-7-9-15-8-3-4-10-16(15)17/h1,3-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKSXJWGZJLEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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